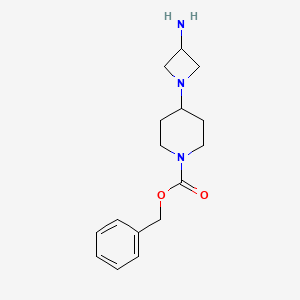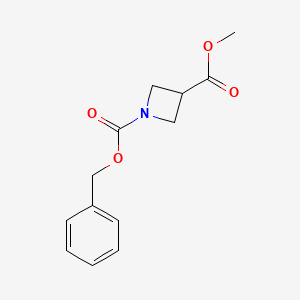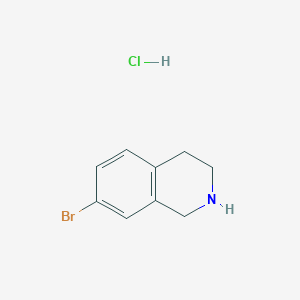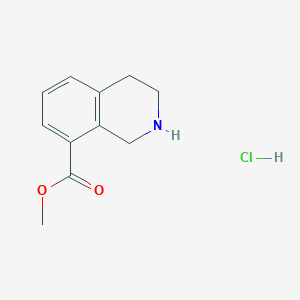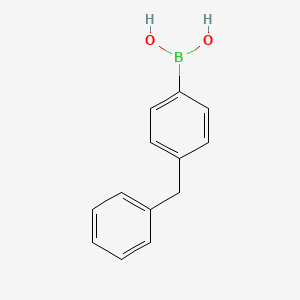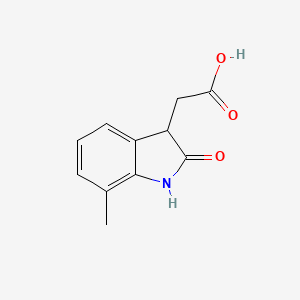
(7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Vue d'ensemble
Description
“(7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid” is a monocarboxylic acid and a member of indole-3-acetic acids and oxindoles . It is a conjugate acid of a 2-oxindole-3-acetate and a tautomer of a 2-hydroxy-(indol-3-yl)acetic acid .
Molecular Structure Analysis
The molecular formula of “(7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid” is C11H11NO3 . The SMILES string representation is O=C1NC2=C©C=CC=C2C1CC(O)=O .Physical And Chemical Properties Analysis
The physical and chemical properties of “(7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid” are as follows: It has a density of 1.3±0.1 g/cm3 . The boiling point is approximately 445.2±38.0 °C at 760 mmHg . The flash point is 223.0±26.8 °C . The molar refractivity is 48.2±0.3 cm3 . The polar surface area is 66 Å2 .Applications De Recherche Scientifique
Anticancer Activity
Indole derivatives have been investigated for their potential in cancer treatment due to their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The specific mechanisms by which (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid exerts anticancer effects would require further research, but it may involve interactions with cellular pathways that are common targets in cancer therapy .
Antimicrobial and Antiviral Properties
These compounds have shown promise in combating microbial and viral infections. The structure of indole derivatives allows them to interact with microbial cell walls or viral envelopes, potentially leading to the disruption of these pathogens .
Anti-inflammatory and Antioxidant Effects
Indole derivatives can modulate inflammatory responses and oxidative stress, which are involved in various diseases. Their potential anti-inflammatory activity could be beneficial in conditions such as arthritis or other inflammatory disorders .
Neuroprotective Effects
Some indole derivatives have shown neuroprotective properties, which could be useful in the treatment of neurodegenerative diseases. They may protect neurons from damage caused by neurotoxic substances or pathological conditions .
Cardiovascular Benefits
The antiplatelet and antithrombotic effects of indole derivatives could offer cardiovascular benefits by preventing blood clots and improving blood flow .
Antidiabetic Potential
These compounds may also have applications in managing diabetes by influencing insulin secretion or insulin sensitivity, although the exact mechanisms and efficacy would need to be determined through clinical studies .
Miscellaneous Activities
Indole derivatives have a wide range of other potential applications, including as antitubercular, antimalarial, and anticonvulsant agents. Their diverse biological activities make them candidates for further research in various therapeutic areas .
Safety and Hazards
Propriétés
IUPAC Name |
2-(7-methyl-2-oxo-1,3-dihydroindol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-6-3-2-4-7-8(5-9(13)14)11(15)12-10(6)7/h2-4,8H,5H2,1H3,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUIYXLJVZVXHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(C(=O)N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672520 | |
| Record name | (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |
CAS RN |
959241-61-3 | |
| Record name | (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1521059.png)
![tert-Butyl 6-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1521060.png)
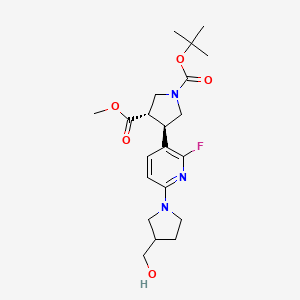
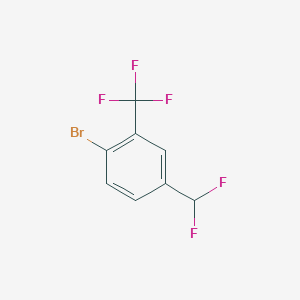
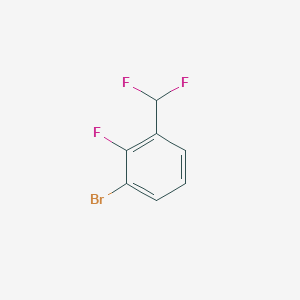
![Benzyl 4-[(2-aminoethyl)amino]piperidine-1-carboxylate dihydrochloride](/img/structure/B1521066.png)
![1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol](/img/structure/B1521068.png)

